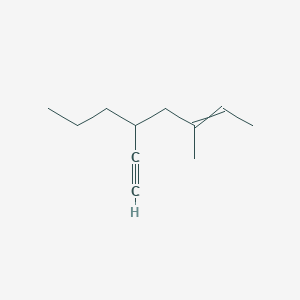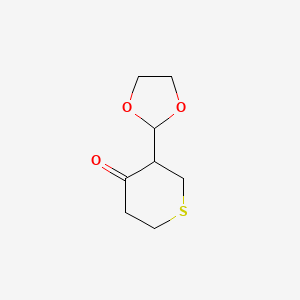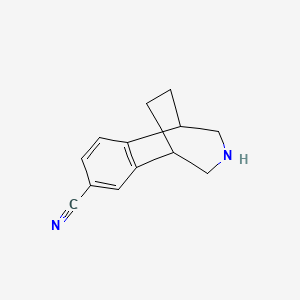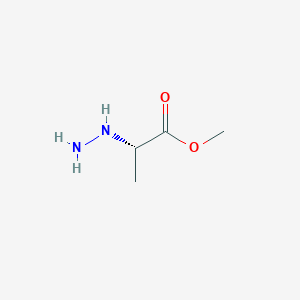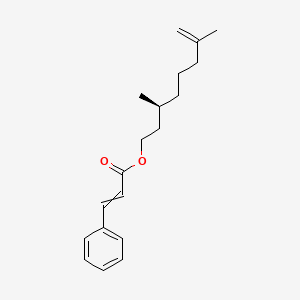
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a dimethyloctenyl group and a phenylprop-2-enoate moiety. Esters are commonly found in nature and are known for their pleasant fragrances, making them valuable in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate typically involves esterification reactions. One common method is the reaction between (3S)-3,7-Dimethyloct-7-en-1-ol and 3-phenylprop-2-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,7-Dimethyloct-7-en-1-yl acetate: Similar structure but with an acetate group instead of a phenylprop-2-enoate group.
(3S)-3,7-Dimethyloct-7-en-1-yl benzoate: Contains a benzoate group instead of a phenylprop-2-enoate group.
Uniqueness
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate is unique due to the presence of both a dimethyloctenyl group and a phenylprop-2-enoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
827340-75-0 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-7-enyl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,10-13,17H,1,7-9,14-15H2,2-3H3/t17-/m0/s1 |
InChI Key |
XZBYWTPKEQGTPB-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](CCCC(=C)C)CCOC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(CCCC(=C)C)CCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
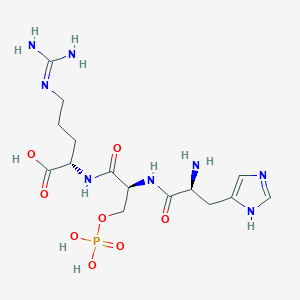
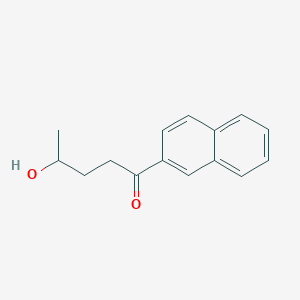

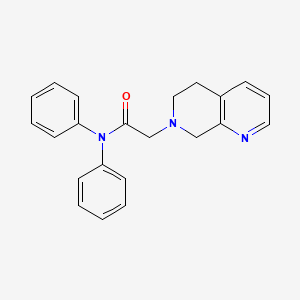
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
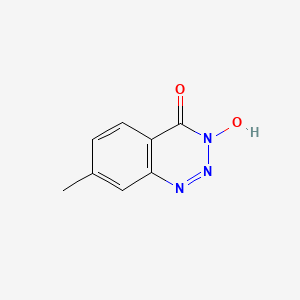
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
